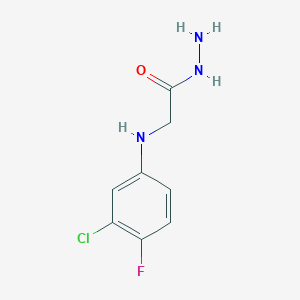

2-(3-Chloro-4-fluoroanilino)acetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluoroanilino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN3O/c9-6-3-5(1-2-7(6)10)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTCQXCNZAAMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC(=O)NN)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307172 | |

| Record name | 2-(3-chloro-4-fluoroanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370-44-7 | |

| Record name | 2370-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-chloro-4-fluoroanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Chloro-4-fluoroanilino)acetohydrazide chemical properties

An In-depth Technical Guide to 2-(3-Chloro-4-fluoroanilino)acetohydrazide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2370-44-7), a halogenated anilino acetohydrazide derivative of significant interest in medicinal and synthetic chemistry. The document delineates its core physicochemical properties, outlines detailed protocols for its multi-step synthesis from commercially available precursors, and provides an expert analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the compound's chemical reactivity, focusing on the versatile hydrazide moiety, and discusses its potential applications as a scaffold in drug discovery programs. Safety, handling, and storage protocols are also addressed to ensure its proper use in a research and development setting. This paper is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable chemical intermediate.

Introduction

This compound is a specialized organic compound that merges two key pharmacophores: a substituted 3-chloro-4-fluoroaniline ring and a reactive acetohydrazide side chain. The aniline portion, a structural motif found in numerous pharmaceuticals, provides a foundation for molecular recognition and interaction, with the halogen substituents modulating electronic properties and metabolic stability. The acetohydrazide functional group is a particularly valuable synthon in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives.[1]

Hydrazides and their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2][3] Consequently, this compound represents a promising starting material or intermediate for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge required to effectively utilize this compound in a laboratory setting.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Reference |

| CAS Number | 2370-44-7 | [4][5] |

| Molecular Formula | C₈H₉ClFN₃O | [4][5] |

| Molecular Weight | 217.63 g/mol | [4][5] |

| Melting Point | 99-100 °C | [4] |

| Boiling Point (Predicted) | 473.9 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.439 g/cm³ | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | C1=CC(=C(C=C1NCC(=O)NN)Cl)F | [4] |

| InChI Key | KVTCQXCNZAAMDB-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of this compound is not a single-step reaction but a logical sequence starting from the corresponding aniline precursor, 3-chloro-4-fluoroaniline. The overall pathway involves an initial N-alkylation to introduce the acetate moiety, followed by hydrazinolysis to form the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocol 1: Synthesis of 3-Chloro-4-fluoroaniline (Precursor)

The starting material, 3-chloro-4-fluoroaniline, is most efficiently prepared via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This method is preferred over older iron/acid reduction techniques due to its high yield, purity, and reduced production of hazardous waste.[6][7]

Materials:

-

3-chloro-4-fluoronitrobenzene

-

1% Platinum on Carbon (Pt/C) catalyst

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation reactor

-

Inert gas (Nitrogen)

Procedure:

-

Charge the hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and the Pt/C catalyst (a typical mass ratio is 200-400:1 of substrate to catalyst).[8]

-

Seal the reactor and purge the system multiple times with an inert gas, such as nitrogen, to remove all oxygen.

-

Purge the reactor several times with hydrogen gas.

-

Pressurize the reactor with hydrogen to 0.1-5 MPa and heat the mixture to 50-100 °C with vigorous stirring.[8]

-

Monitor the reaction for 1-10 hours until completion (typically confirmed by TLC or GC analysis showing the disappearance of the starting material).

-

Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

-

Filter the hot reaction mixture to remove the Pt/C catalyst.

-

The resulting crude product can be purified by distillation or rectification to yield pure 3-chloro-4-fluoroaniline.[8][9]

Experimental Protocol 2: Synthesis of this compound

This two-step protocol first involves the N-alkylation of the precursor aniline with ethyl chloroacetate, followed by conversion of the resulting ester to the desired hydrazide.

Step A: Synthesis of Ethyl (3-chloro-4-fluoroanilino)acetate (Intermediate)

-

To a stirred solution of 3-chloro-4-fluoroaniline (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). The base is crucial for scavenging the HCl formed during the reaction.

-

Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring progress by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude residue via column chromatography or recrystallization to obtain the pure ester intermediate.

Step B: Hydrazinolysis to this compound

-

Dissolve the ethyl (3-chloro-4-fluoroanilino)acetate intermediate (1.0 eq) in ethanol.

-

Add an excess of hydrazine hydrate (N₂H₄·H₂O, 3-5 eq) to the solution. The excess hydrazine drives the reaction to completion.[1]

-

Heat the mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a vacuum oven. The resulting white or off-white solid is typically of high purity.

Spectroscopic and Analytical Characterization

While specific spectral data for this compound is not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected characteristics are detailed below based on its functional groups and the known spectra of its precursors.[10][11]

Caption: Chemical structure of the target compound.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons: 3 signals in the ~6.5-7.2 ppm range, exhibiting complex splitting (dd, ddd, t) due to coupling with each other and the fluorine atom. Amine/Amide Protons: Broad singlets for the -NH- (anilino), and -NH₂ (hydrazide) groups. The -CONH- proton may appear further downfield. Aliphatic Protons: A singlet for the -CH₂- (methylene) protons, typically around 3.8-4.2 ppm. |

| ¹³C NMR | Carbonyl Carbon: A signal in the ~165-175 ppm range. Aromatic Carbons: 6 distinct signals, with carbons bonded to F and Cl showing characteristic coupling (large ¹JCF, smaller ²JCF, etc.). Aliphatic Carbon: A signal for the -CH₂- carbon, typically around 45-55 ppm. |

| FT-IR (cm⁻¹) | N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region (amine and hydrazide). C=O Stretching (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹. N-H Bending (Amide II): A band around 1520-1550 cm⁻¹. Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region. C-F & C-Cl Stretching: Signals in the fingerprint region, typically 1100-1300 cm⁻¹ (C-F) and 600-800 cm⁻¹ (C-Cl). |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z 217. Isotope Peak (M+2): A significant peak at m/z 219 (approximately one-third the intensity of M⁺), characteristic of the presence of one chlorine atom. Key Fragments: Expect fragmentation patterns corresponding to the loss of the hydrazide moiety (-NHNH₂) and cleavage of the C-N bond. |

Reactivity and Potential Applications

The primary site of reactivity on this compound is the terminal -NH₂ group of the hydrazide moiety. This nucleophilic group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry for generating libraries of potential drug candidates.[2]

Caption: Reaction of the hydrazide with an aldehyde to form a hydrazone.

Potential Applications in Drug Discovery:

-

Antimicrobial Agents: Hydrazones are a well-known class of compounds with potent antibacterial and antifungal activities.[2][12]

-

Anticancer Agents: The anilino-hydrazide scaffold can be used to synthesize inhibitors of various enzymes implicated in cancer progression. The 3-chloro-4-fluoroaniline moiety itself is a key component of the targeted cancer therapy drug Gefitinib.[13][14]

-

Heterocycle Synthesis: The hydrazide group is a key precursor for synthesizing five-membered heterocycles like pyrazoles, oxadiazoles, and thiadiazoles, which are privileged structures in medicinal chemistry.[1]

Safety, Handling, and Storage

No specific safety data sheet is widely available for this compound. Therefore, a conservative approach based on the known hazards of its precursors and functional group class is required. The precursor, 3-chloro-4-fluoroaniline, is classified as toxic if swallowed, inhaled, or in contact with skin.[15][16] Hydrazine derivatives should always be handled with caution.[17][18]

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[14][16] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16] |

| Storage | Store in a cool, dry, well-ventilated place away from direct sunlight. Keep the container tightly closed when not in use. Store locked up.[16][18][19] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[15][18] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains. |

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its well-defined physicochemical properties and straightforward, high-yield synthesis make it an accessible building block for research laboratories. The compound's true value lies in the versatility of its hydrazide functional group, which serves as a gateway to a vast chemical space of hydrazones and heterocyclic derivatives with promising biological activities. By adhering to the synthesis, characterization, and safety protocols outlined in this guide, researchers can effectively and safely leverage this compound in their drug discovery and development endeavors.

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. 3-chloro-4-fluoroaniline | 367-21-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. echemi.com [echemi.com]

- 17. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 18. Acethydrazide(1068-57-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. lobachemie.com [lobachemie.com]

Synthesis of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-(3-Chloro-4-fluoroanilino)acetohydrazide. This compound serves as a valuable intermediate in the development of various pharmacologically active molecules. The guide details a robust two-step synthetic pathway, commencing with the N-alkylation of 3-chloro-4-fluoroaniline, followed by the hydrazinolysis of the resulting ester intermediate. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step experimental protocols, and discuss methods for the characterization and validation of the synthesized compounds. The content is structured to provide researchers, chemists, and drug development professionals with the expertise needed to replicate and optimize this synthesis, ensuring high yield and purity.

Introduction: The Strategic Importance of Halogenated Anilino Acetohydrazides

Substituted anilines and their derivatives are foundational scaffolds in medicinal chemistry. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 3-Chloro-4-fluoroaniline is a particularly important starting material, serving as a key intermediate in the synthesis of antibacterial fluoroquinolones and targeted cancer therapies like Gefitinib[1].

The target molecule, this compound, extends this utility by introducing a hydrazide moiety. This functional group is a versatile handle for further chemical elaboration, enabling its use as a key building block in the synthesis of more complex heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant biological activity. This guide provides a detailed roadmap for its efficient synthesis.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach ensures high yields and facilitates purification by isolating a stable intermediate.

-

Step 1: N-Alkylation. The synthesis begins with the nucleophilic substitution reaction between 3-chloro-4-fluoroaniline and ethyl chloroacetate. This step forms the key intermediate, ethyl 2-(3-chloro-4-fluoroanilino)acetate.

-

Step 2: Hydrazinolysis. The ester intermediate is then converted to the final hydrazide product via nucleophilic acyl substitution with hydrazine hydrate.

The complete reaction pathway is illustrated below.

Caption: Overall two-step synthesis pathway.

Synthesis of Intermediate: Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Mechanistic Rationale

This reaction is a classic example of N-alkylation via an SN2 mechanism. The nitrogen atom of the 3-chloro-4-fluoroaniline acts as the nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate, which bears the chlorine leaving group.

The choice of reagents and conditions is critical for success:

-

Base (Potassium Carbonate): The aniline starting material is a relatively weak nucleophile. While the reaction can proceed without a base, it is slow and generates HCl, which protonates the starting aniline, effectively halting the reaction. An inorganic base like potassium carbonate (K₂CO₃) is used as an acid scavenger. It is mild enough to avoid significant hydrolysis of the ester, yet strong enough to neutralize the HCl produced, thereby driving the reaction to completion.

-

Solvent (Acetonitrile): Acetonitrile is an excellent choice as it is a polar aprotic solvent. It effectively dissolves the organic reactants while being relatively inert to the reaction conditions. Its high boiling point allows the reaction to be conducted at reflux, increasing the reaction rate.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 3-Chloro-4-fluoroaniline | 145.56 | 10.0 g | 68.7 |

| Ethyl chloroacetate | 122.55 | 9.3 g (7.6 mL) | 75.6 |

| Potassium Carbonate (anhydrous) | 138.21 | 14.2 g | 102.9 |

| Acetonitrile (anhydrous) | - | 150 mL | - |

Procedure:

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluoroaniline (10.0 g, 68.7 mmol) and anhydrous potassium carbonate (14.2 g, 102.9 mmol).

-

Solvent Addition: Add 150 mL of anhydrous acetonitrile to the flask.

-

Reagent Addition: With vigorous stirring, add ethyl chloroacetate (7.6 mL, 75.6 mmol) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Work-up:

-

Once the reaction is complete (disappearance of the starting aniline spot on TLC), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride salts and wash the solid cake with a small amount of acetonitrile.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the resulting crude oil in ethyl acetate (100 mL).

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a viscous oil or low-melting solid.

-

Further purification can be achieved by column chromatography if necessary, though the product is often of sufficient purity for the next step.

-

Expected Yield: ~13.5 g (85%).

-

Characterization of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons, a singlet for the N-H proton, and multiplets for the aromatic protons. |

| IR (cm⁻¹) | Peaks around 3300-3400 (N-H stretch), ~1740 (C=O ester stretch), and 1100-1300 (C-O stretch). |

| MS (ESI+) | Calculated m/z for C₁₀H₁₁ClFNO₂ [M+H]⁺: 232.05. |

Synthesis of Final Product: this compound

Mechanistic Rationale

This transformation is a nucleophilic acyl substitution. Hydrazine (NH₂NH₂) is a highly potent nucleophile due to the alpha effect—the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. It readily attacks the electrophilic carbonyl carbon of the ester intermediate. The ethoxy group (-OEt) is subsequently eliminated, forming the stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

-

Solvent (Ethanol): Ethanol is an ideal solvent as it readily dissolves both the ester intermediate and hydrazine hydrate. It is also protic, which can help stabilize the transition state.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| Ethyl 2-(3-chloro-4-fluoroanilino)acetate | 231.64 | 10.0 g | 43.2 |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 4.3 g (4.2 mL) | 86.4 |

| Ethanol (95%) | - | 100 mL | - |

Procedure:

-

Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(3-chloro-4-fluoroanilino)acetate (10.0 g, 43.2 mmol) in 100 mL of 95% ethanol.

-

Reagent Addition: Add hydrazine hydrate (4.2 mL, 86.4 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester. Often, the product will begin to precipitate out of the solution as a white solid upon cooling.

-

Isolation & Purification:

-

Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material or impurities.

-

Dry the product under vacuum to a constant weight.

-

Expected Yield: ~8.5 g (90%).

-

Characterization and Purity Assessment

| Technique | Expected Data |

| ¹H NMR | Disappearance of the ethyl group signals. Appearance of new broad singlets for the -NHNH₂ protons. |

| IR (cm⁻¹) | Disappearance of the C-O ester stretch. Appearance of a new amide C=O stretch (~1650-1680 cm⁻¹) and characteristic N-H stretches for the hydrazide group. |

| MS (ESI+) | Calculated m/z for C₈H₉ClFN₃O [M+H]⁺: 218.05. |

| HPLC | Purity assessment should show a single major peak (>98%) under appropriate chromatographic conditions. |

| Melting Point | A sharp melting point is indicative of high purity. |

Experimental Workflow and Safety

The overall laboratory workflow is summarized in the diagram below.

Caption: Experimental workflow from starting materials to final product.

Safety Precautions:

-

3-Chloro-4-fluoroaniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl Chloroacetate: Lachrymator and toxic. Handle with care in a fume hood.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine hydrate must be conducted in a certified chemical fume hood with appropriate PPE.

-

Solvents: Acetonitrile and ethanol are flammable. Ensure all heating is performed using heating mantles or oil baths, with no open flames nearby.

Conclusion

The two-step synthesis of this compound presented in this guide is a reliable and high-yielding method suitable for laboratory-scale production. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and adapt the protocol as needed. The final product is a versatile intermediate, poised for use in the discovery and development of novel chemical entities for the pharmaceutical and agrochemical industries.

References

2-(3-Chloro-4-fluoroanilino)acetohydrazide CAS number 2370-44-7

An In-depth Technical Guide to 2-(3-Chloro-4-fluoroanilino)acetohydrazide (CAS 2370-44-7): A Versatile Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds and intermediates is paramount to the discovery of novel therapeutic agents. This compound, identified by CAS number 2370-44-7, emerges as a compound of significant interest. Its structure is a deliberate amalgamation of two key pharmacophores: the 3-chloro-4-fluoroaniline moiety and the acetohydrazide functional group. The former is a cornerstone of several successful targeted therapies, most notably in oncology[1][2], while the latter provides a reactive and versatile platform for the synthesis of diverse compound libraries with a wide spectrum of biological activities[3][4].

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of this compound. Moving beyond a simple recitation of data, this document delves into the rationale behind its synthesis, provides detailed protocols for its preparation and characterization, and explores its potential applications as a pivotal building block in the development of next-generation therapeutics.

Part 1: Molecular Profile and Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is essential for its effective handling, reaction optimization, and analytical characterization. This compound is a solid at room temperature, with key properties summarized below. The presence of both chlorine and fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability—attributes that are critically important in drug design[5][6].

| Property | Value | Reference |

| CAS Number | 2370-44-7 | [7][8][9] |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₈H₉ClFN₃O | [7][8] |

| Molecular Weight | 217.63 g/mol | [7][8] |

| Melting Point | 99-100 °C | [7] |

| Boiling Point | 473.9 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.439 g/cm³ (Predicted) | [7] |

| InChI Key | KVTCQXCNZAAMDB-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=CC(=C(C=C1NCC(=O)NN)Cl)F | [7] |

Part 2: Rational Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved via a two-step sequence starting from the commercially available 3-chloro-4-fluoroaniline. This pathway is efficient and relies on well-established, high-yielding chemical transformations.

Synthetic Workflow

The proposed synthesis involves an initial N-alkylation of the starting aniline with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Caption: Proposed two-step synthesis of the title compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

-

Rationale: This step involves a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of ethyl 2-chloroacetate. The use of a mild base, such as sodium carbonate, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation and deactivation of the starting aniline[10][11]. Acetonitrile is an excellent choice of solvent due to its polar aprotic nature, which effectively solubilizes the reactants without interfering with the reaction.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluoroaniline (1.0 eq), sodium carbonate (1.5 eq), and acetonitrile.

-

Stir the suspension at room temperature for 10 minutes.

-

Add ethyl 2-chloroacetate (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure ester.

-

Step 2: Synthesis of this compound

-

Rationale: This transformation is a classic hydrazinolysis, where hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the displacement of the ethoxy group to form the more stable hydrazide[12][13]. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate. A slight excess of hydrazine hydrate is used to ensure the complete conversion of the starting ester.

-

Procedure:

-

Dissolve the purified ethyl 2-(3-chloro-4-fluoroanilino)acetate (1.0 eq) from Step 1 in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (85% solution, 2.0-3.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours. The product often precipitates out of the solution upon formation or during cooling.

-

Monitor the reaction for the disappearance of the starting ester by TLC.

-

Once complete, cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford this compound as a solid.

-

Part 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons.[14][15]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) Mass Spectrometry to determine the molecular weight.

-

Confirm the molecular ion peak [M+H]⁺ and observe the characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M).[15][16]

-

Predicted Spectroscopic Data

| Technique | Expected Characteristic Signals |

| ¹H NMR (DMSO-d₆) | ~8.9-9.2 ppm (s, 1H, -C(O)NH-), ~7.0-7.5 ppm (m, 3H, Ar-H), ~6.0-6.5 ppm (t, 1H, Ar-NH-), ~4.1-4.3 ppm (s, 2H, -NHNH₂), ~3.8-4.0 ppm (d, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆) | ~168-170 ppm (C=O), ~151-154 ppm (d, C-F), ~145-147 ppm (C-N), ~115-125 ppm (Ar-C), ~45-48 ppm (-CH₂-) |

| IR (ATR) | 3200-3400 cm⁻¹ (N-H stretching, multiple bands), ~1650-1670 cm⁻¹ (C=O stretching, amide I), ~1500-1600 cm⁻¹ (N-H bending, C=C aromatic), ~1200-1250 cm⁻¹ (C-F stretching) |

| MS (ESI+) | m/z 218.05 [M+H]⁺, m/z 220.05 [M+2+H]⁺ (isotopic peak) |

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for constructing molecules with therapeutic potential.

A Scaffold for Combinatorial Library Synthesis

The terminal hydrazide moiety is a powerful functional group for derivatization. It readily undergoes condensation reactions with a vast array of aldehydes and ketones to form stable hydrazone linkages. This allows for the rapid generation of large, diverse chemical libraries for high-throughput screening.

Caption: Hydrazone library synthesis from the title compound.

Hydrazones themselves are a well-established class of biologically active compounds, known to possess antimicrobial, anticonvulsant, and anticancer properties[4]. This synthetic accessibility makes the title compound an ideal starting point for lead discovery programs.

An Intermediate for Targeted Therapeutics

The 3-chloro-4-fluoroaniline core is a "privileged" scaffold in modern pharmacology. It is a key structural component of Gefitinib, an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer[2][17]. EGFR is a critical node in signaling pathways that control cell growth and proliferation, and its dysregulation is a hallmark of many cancers.

Caption: Inhibition of the EGFR signaling pathway.

By using this compound as a starting material, medicinal chemists can design and synthesize novel kinase inhibitors and other targeted agents. The acetohydrazide group can be further cyclized to form various heterocycles (e.g., oxadiazoles, triazoles) or used as a linker to attach other pharmacophoric fragments, enabling the exploration of new chemical space around this validated core.

Conclusion

This compound is more than a mere chemical entry in a catalog. It is a strategically designed intermediate that offers significant potential for innovation in drug discovery. Its rational and scalable synthesis, combined with the proven therapeutic relevance of its core structure and the synthetic versatility of its hydrazide group, makes it a highly valuable tool for researchers. This guide provides the foundational knowledge—from synthesis to application—to empower scientists to leverage this compound in their quest for novel and effective medicines. The exploration of libraries derived from this scaffold is a promising avenue for identifying new lead compounds against a range of diseases, particularly in oncology and infectious disease.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Acetohydrazide derivatives: Significance and symbolism [wisdomlib.org]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2370-44-7 this compound AKSci 8014AD [aksci.com]

- 9. scbt.com [scbt.com]

- 10. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to 2-(3-Chloro-4-fluoroanilino)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(3-chloro-4-fluoroanilino)acetohydrazide, a halogenated anilino-acetohydrazide derivative. The document details the compound's chemical identity, physicochemical properties, and a robust, two-step synthesis protocol beginning from 3-chloro-4-fluoroaniline. Mechanistic insights into the synthetic pathway, including nucleophilic substitution and hydrazinolysis, are discussed to provide a causal understanding of the experimental choices. Furthermore, this guide explores the broader context of hydrazide and hydrazone derivatives in medicinal chemistry, highlighting their established biological activities and potential mechanisms of action. This serves as a foundational resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of the Hydrazide Scaffold

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Hydrazides and their derivatives, particularly hydrazones, exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antineoplastic properties.[1][2] The reactivity of the hydrazide moiety allows for its incorporation into a vast array of heterocyclic and linear structures, making it a privileged functional group in drug discovery.[3] The compound this compound belongs to this important class. Its structure, featuring a substituted aniline ring, suggests potential for targeted biological interactions, as the nature and position of substituents on the aryl ring are critical determinants of pharmacological activity. This guide aims to provide an in-depth technical profile of this specific molecule, from its fundamental properties and synthesis to its potential applications in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for any research and development endeavor. These parameters govern its behavior in both chemical reactions and biological systems.

IUPAC Name: this compound[4]

Synonyms: NSC190323[4]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClFN₃O | [4] |

| Molecular Weight | 217.63 g/mol | [4] |

| CAS Number | 2370-44-7 | [4] |

| PubChem CID | 302641 | [4] |

| Canonical SMILES | C1=CC(=C(C=C1NCC(=O)NN)Cl)F | [4] |

| InChI Key | KVTCQXCNZAAMDB-UHFFFAOYSA-N | [4] |

| Melting Point | 99-100 °C | [4] |

| Boiling Point (Est.) | 473.9 °C at 760 mmHg | [4] |

| Density (Est.) | 1.439 g/cm³ | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3-chloro-4-fluoroaniline. This pathway involves an initial N-alkylation followed by hydrazinolysis of the resulting ester intermediate.

Step 1: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate (Intermediate)

The first step is a nucleophilic substitution reaction. The nitrogen atom of 3-chloro-4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.

-

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like acetone or DMF is often chosen to dissolve the reactants without interfering with the reaction.

-

Base: A weak base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is crucial. It acts as a scavenger for the hydrohalic acid (HCl or HBr) byproduct formed during the reaction. This prevents the protonation of the starting aniline, which would deactivate it as a nucleophile and halt the reaction.

-

Temperature: The reaction is often performed at reflux to increase the reaction rate.

-

Step 2: Synthesis of this compound (Final Product)

The second step is the hydrazinolysis of the ester intermediate. Hydrazine hydrate (H₂NNH₂·H₂O) is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester.

-

Causality of Experimental Choices:

-

Solvent: Ethanol is a common solvent as it readily dissolves both the ester intermediate and hydrazine hydrate.

-

Reagent: Hydrazine hydrate is used in excess to drive the reaction to completion. The reaction mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of ethanol to yield the final acetohydrazide product.[3]

-

Purification: The final product is typically a solid that can be purified by recrystallization from a suitable solvent like ethanol, which effectively removes unreacted starting materials and byproducts.[3]

-

Detailed Experimental Protocol

Materials:

-

3-Chloro-4-fluoroaniline[5]

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Hydrazine hydrate (80-100%)

-

Acetone

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate: a. In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in acetone. b. Add anhydrous potassium carbonate (1.5 eq) to the solution. c. To this stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise. d. Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. After completion, cool the mixture to room temperature and filter to remove the inorganic salts. f. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.

-

Synthesis of this compound: a. Dissolve the crude ethyl 2-(3-chloro-4-fluoroanilino)acetate (1.0 eq) in ethanol in a round-bottom flask. b. Add hydrazine hydrate (3.0-5.0 eq) to the solution. c. Heat the reaction mixture to reflux for 6-10 hours. A precipitate may form as the reaction progresses. d. Monitor the reaction by TLC until the starting ester is consumed. e. Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration. f. Wash the solid with cold ethanol to remove excess hydrazine hydrate. g. Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the target compound.

Potential Applications and Biological Context

While specific studies on this compound are not widely published, the broader class of hydrazide-hydrazone derivatives is extensively researched for its therapeutic potential.[6][7] These compounds are known to exert their effects through various mechanisms.

-

Antimicrobial Activity: Many hydrazone derivatives exhibit potent antibacterial and antifungal activity.[1] Some have shown significant efficacy against Mycobacterium tuberculosis.[6] The proposed mechanisms often involve the inhibition of essential enzymes required for pathogen survival, such as those involved in cell wall synthesis or DNA replication.[8]

-

Anticancer Activity: The hydrazone scaffold is present in numerous compounds with demonstrated antiproliferative properties against various cancer cell lines.[3][6] Mechanisms can include the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of tubulin polymerization, or interference with critical signaling pathways.[3][6]

-

Enzyme Inhibition: The -NHN=CH- azometine group present in hydrazones, which can be formed from the title hydrazide, is a key pharmacophore.[2] This group can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with amino acid residues, leading to enzyme inhibition.[9] For example, hydrazines and hydrazides have been shown to inhibit cofactor-dependent enzymes like monoamine oxidase (MAO) and iron-dependent enzymes.[10]

The presence of chloro and fluoro substituents on the aniline ring of the title compound is significant. Halogens can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its therapeutic profile.

Illustrative Biological Pathway: Enzyme Inhibition

The diagram below illustrates a generalized mechanism by which a hydrazide-derived molecule could inhibit a target enzyme, a common mode of action for this class of compounds.

Caption: Generalized pathway of competitive enzyme inhibition.

Analytical and Quality Control Considerations

The purity and identity of this compound must be rigorously confirmed. Standard analytical techniques include:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity. Gas Chromatography (GC) can also be used, sometimes after derivatization, especially for detecting residual hydrazine, which is a potential genotoxic impurity.[11][12]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H, C=O (amide), and C-N bonds.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for further structural verification.

-

-

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can precisely determine the melting point and assess thermal stability.[13]

Conclusion and Future Perspectives

This compound is a synthetically accessible compound belonging to the pharmacologically significant hydrazide class. The well-defined synthesis protocol presented in this guide provides a reliable and scalable method for its production. Based on the extensive biological activities reported for structurally related hydrazides and hydrazones, this compound represents a promising starting point for further investigation in drug discovery programs.[14] Future research should focus on synthesizing a library of its hydrazone derivatives and screening them against various biological targets, such as microbial strains, cancer cell lines, and specific enzymes, to unlock its therapeutic potential.

References

- 1. hygeiajournal.com [hygeiajournal.com]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of new hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. sielc.com [sielc.com]

- 13. psvmkendra.com [psvmkendra.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 2-(3-Chloro-4-fluoroanilino)acetohydrazide: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(3-Chloro-4-fluoroanilino)acetohydrazide, a compound of interest in contemporary drug discovery and development. The structural characterization of such molecules is a critical checkpoint in ensuring compound identity, purity, and suitability for further investigation.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and are supported by authoritative references. While specific experimental data for the title compound is synthesized from closely related structures and functional group analysis, this guide provides a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The first step in any analytical workflow is a thorough understanding of the molecule's structure. This compound is comprised of a 3-chloro-4-fluoroaniline moiety linked to an acetohydrazide group. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

A multi-technique approach is indispensable for unambiguous structural confirmation.[1] NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural arrangement of atoms in a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 300-600 MHz NMR spectrometer.[1]

-

Nuclei to be observed: ¹H and ¹³C.

-

Temperature: 25 °C.

¹H NMR Parameters:

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64, depending on the sample concentration to achieve an adequate signal-to-noise ratio.[1]

-

Relaxation Delay: 1-5 seconds, to allow for full relaxation of the protons between pulses.[1]

-

Spectral Width: Typically -2 to 12 ppm.[1]

¹³C NMR Parameters:

-

Pulse Sequence: Standard proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Typically 0 to 200 ppm.

¹H NMR Spectral Interpretation

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the protons of the acetohydrazide moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aromatic-H (ortho to -NH) | ~6.8 - 7.2 | Doublet of doublets (dd) | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | 1H |

| Aromatic-H (meta to -NH) | ~6.6 - 7.0 | Triplet (t) or Doublet of doublets (dd) | J(H,H) ≈ 8-9 | 1H |

| Aromatic-H (ortho to -Cl) | ~6.5 - 6.9 | Doublet of doublets of doublets (ddd) | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5, J(H,H) ≈ 2-3 | 1H |

| -NH (aniline) | ~5.0 - 6.0 | Broad singlet (br s) | - | 1H |

| -CH₂- | ~3.8 - 4.2 | Singlet (s) | - | 2H |

| -NH (hydrazide) | ~4.0 - 5.0 | Broad singlet (br s) | - | 1H |

| -NH₂ (hydrazide) | ~7.5 - 8.5 | Broad singlet (br s) | - | 2H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (amide) | ~165 - 175 |

| Aromatic C-N | ~140 - 150 |

| Aromatic C-F (J(C,F) ≈ 240-250 Hz) | ~150 - 160 |

| Aromatic C-Cl | ~115 - 125 |

| Aromatic C-H | ~110 - 130 |

| -CH₂- | ~45 - 55 |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: FT-IR Spectroscopy

The solid-state FT-IR spectrum is typically obtained using the Potassium Bromide (KBr) pellet technique.[2]

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.[2]

-

Place the homogenous powder into a pellet press and apply pressure to form a thin, transparent pellet.[2][3]

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.[2][3]

-

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[3]

IR Spectral Interpretation

The IR spectrum of this compound will be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3400 - 3200 | N-H stretching | -NH₂ and -NH groups |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| ~1680 - 1640 | C=O stretching | Amide C=O (Amide I band) |

| ~1630 - 1600 | N-H bending | -NH₂ scissoring |

| ~1600, ~1500 | C=C stretching | Aromatic ring |

| ~1300 - 1200 | C-N stretching | Aromatic amine |

| ~1250 - 1200 | C-F stretching | Aryl-F |

| ~800 - 700 | C-Cl stretching | Aryl-Cl |

| ~900 - 650 | C-H out-of-plane bending | Aromatic ring substitution pattern |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[1]

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like the target compound.

Sample Preparation:

-

Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

-

The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.[1]

Instrumentation:

-

Mass Spectrometer: ESI mass spectrometer, often coupled with a liquid chromatograph (LC-MS).[1]

-

Ionization Mode: Positive ion mode ([M+H]⁺) is common for aniline derivatives.[1]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.[1]

Data Acquisition:

-

The sample solution is infused directly into the ESI source or injected onto an LC column.

-

The mass spectrum is acquired over a relevant m/z range.

-

For further structural confirmation, tandem MS (MS/MS) can be performed on the parent ion to generate a fragmentation spectrum.[1]

Mass Spectral Interpretation

The mass spectrum of this compound will show a characteristic molecular ion peak and several key fragment ions. A notable feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an [M+2]⁺ peak.[4]

-

Molecular Ion (M⁺): The nominal molecular weight is 217.62 g/mol . In the mass spectrum, the protonated molecule ([M+H]⁺) will appear as two peaks at m/z 218 and 220, with a relative intensity ratio of approximately 3:1, which is a clear indicator of the presence of one chlorine atom.

Expected Fragmentation Pattern: The molecule is expected to fragment at the weaker bonds, primarily the amide and the C-N bond between the aromatic ring and the side chain.

Caption: Proposed ESI-MS fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for the structural elucidation of this compound. The combination of these techniques allows for the unambiguous confirmation of the molecular structure, identification of key functional groups, and determination of the molecular weight. This guide serves as a foundational resource for researchers working with this compound and similar aniline derivatives, ensuring scientific integrity and facilitating advancements in drug development and related fields.

References

2-(3-Chloro-4-fluoroanilino)acetohydrazide solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Foreword: From Molecular Structure to Developability Profile

In the rigorous journey of drug discovery and development, the intrinsic properties of a molecule dictate its trajectory. A compound's therapeutic promise can only be realized if it possesses a suitable physicochemical profile. This guide provides a comprehensive technical overview of the methodologies required to assess two of the most critical of these properties—solubility and stability—for the compound This compound .

While specific experimental data for this exact molecule is not widely published, this document serves as a first-principles guide for any researcher or drug development professional. It outlines the theoretical considerations derived from its structure and presents field-proven, robust protocols for generating the necessary empirical data. As a Senior Application Scientist, my objective is to bridge theory and practice, offering not just procedures but the strategic rationale behind them. This ensures that the data generated is not only accurate but also actionable, guiding formulation development, preclinical studies, and ultimately, the successful progression of a potential therapeutic agent.

Part 1: Theoretical Physicochemical Profile of this compound

To design meaningful experiments, we must first understand the molecule itself. This compound is a substituted anilino-acetohydrazide. Its structure can be deconstructed to anticipate its behavior.

-

The Anilino Core (3-Chloro-4-fluoroaniline): This aromatic ring is substituted with two electron-withdrawing halogens (Cl and F). This generally increases lipophilicity (logP) and reduces aqueous solubility. The fluorine atom may offer a site for hydrogen bonding, but the overall effect of the halogenated phenyl group is a tendency toward poor water solubility.

-

The Acetohydrazide Moiety (-NH-NH-C(=O)-CH2-): This part of the molecule introduces polar, hydrogen-bonding functional groups (two amine nitrogens and a carbonyl oxygen). The hydrazide group is known to be a potential site for hydrolysis, particularly at non-neutral pH, and can also be susceptible to oxidation. It is this moiety that provides a degree of hydrophilicity to counterbalance the anilino core.

Anticipated Properties:

-

Solubility: Expected to be low in aqueous media (pH 7.4) due to the dominant lipophilic anilino ring. Solubility is likely to be pH-dependent, potentially increasing in acidic conditions due to the basicity of the amine and hydrazide nitrogens.

-

Stability: The primary points of instability are likely the amide and hydrazide bonds, which are susceptible to hydrolysis. The molecule may also be sensitive to oxidation and photolytic degradation.

This theoretical assessment is the foundation upon which we build our empirical testing strategy.

Part 2: Experimental Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a high-concentration DMSO stock, followed by a short incubation period. It is a high-throughput assay ideal for early discovery to quickly flag compounds with potential solubility issues.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Compound Dosing: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a final nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours. This allows the compound to precipitate if its solubility limit is exceeded.

-

Measurement: Analyze the samples using a laser nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).

-

Data Analysis: The scattered light intensity is compared to positive (known insoluble compound) and negative (buffer with 1% DMSO) controls. The concentration at which significant light scattering is first observed is reported as the kinetic solubility.

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is a lower-throughput, more resource-intensive measurement reserved for lead compounds, as it provides the definitive solubility value for formulation and preclinical studies.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24-48 hours. This duration is necessary to ensure a true equilibrium between the solid and dissolved states is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a standard curve prepared from the compound.

-

Data Reporting: The concentration determined by HPLC is the thermodynamic solubility at that specific pH and temperature.

| Parameter | Buffer System | Temperature (°C) | Result (µg/mL or µM) |

| Kinetic Solubility | PBS, pH 7.4 | 25 | (To be determined) |

| Thermodynamic Solubility | SGF, pH 2.0 (simulated) | 37 | (To be determined) |

| Thermodynamic Solubility | PBS, pH 7.4 | 37 | (To be determined) |

| Thermodynamic Solubility | SIF, pH 9.0 (simulated) | 37 | (To be determined) |

Part 3: Experimental Determination of Chemical Stability

Stability testing is essential to understand a compound's degradation pathways and to define its shelf-life and handling requirements.

Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation products and pathways. This is a requirement for developing stability-indicating analytical methods.

-

Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution and expose to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Incubate the solid compound at 80 °C for 48 hours.

-

Photostability: Expose the solution to light conditions as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis: At specified time points, neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradants.

-

Analysis: Calculate the percentage of degradation. If significant degradation occurs, mass spectrometry (LC-MS) should be used to identify the structure of the major degradants.

Caption: Workflow for Forced Degradation (Stress Testing).

Solution and Solid-State Stability

These studies assess the stability of the compound under more typical storage and experimental conditions.

-

Solution Stability:

-

Prepare solutions of the compound at a known concentration (e.g., 10 µM) in relevant buffers (e.g., cell culture media, formulation vehicle, PBS pH 7.4).

-

Store aliquots at different temperatures (e.g., -20 °C, 4 °C, 25 °C).

-

At various time points (e.g., 0, 4, 8, 24, 48 hours), analyze the samples by HPLC to determine the remaining concentration of the parent compound.

-

-

Solid-State Stability:

-

Store accurately weighed samples of the solid compound under different temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) as per ICH Q1A(R2) guidelines.

-

At defined intervals (e.g., 1, 3, 6 months), dissolve a sample and analyze by HPLC for purity and by visual inspection for changes in physical appearance.

-

| Condition | Time Point | % Parent Remaining | Observations/Degradants |

| Forced Degradation | |||

| 0.1 N HCl, 60 °C | 24 hr | (To be determined) | (To be determined) |

| 0.1 N NaOH, 60 °C | 24 hr | (To be determined) | (To be determined) |

| 3% H₂O₂, RT | 24 hr | (To be determined) | (To be determined) |

| Solution Stability | |||

| PBS pH 7.4, 25 °C | 48 hr | (To be determined) | N/A |

| Solid-State Stability | |||

| 40 °C / 75% RH | 3 months | (To be determined) | (e.g., No change) |

Conclusion

The developability of this compound is intrinsically linked to its solubility and stability. This guide provides the essential theoretical framework and detailed, actionable protocols to thoroughly characterize these properties. By systematically applying the kinetic, thermodynamic, and stability assays described herein, researchers can generate a robust data package. This data is not merely a set of numbers but a crucial map that guides lead optimization, informs formulation strategies, and ultimately de-risks the long and complex path of drug development. Adherence to these scientifically-grounded methodologies ensures that decisions are based on a solid foundation of empirical evidence, maximizing the potential for success.

The Hydrazide-Hydrazone Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Introduction: From Serendipitous Discovery to a Privileged Scaffold

The journey of the hydrazide-hydrazone functional group is a compelling narrative of chemical innovation and biomedical breakthroughs. These organic compounds, characterized by an azomethine group (-NH-N=CH-) linked to a carbonyl functionality, have emerged as a "privileged scaffold" in medicinal chemistry due to their versatile biological activities.[1][2] This guide provides an in-depth exploration of the discovery, synthesis, characterization, and therapeutic applications of novel hydrazide-hydrazone compounds for researchers, scientists, and drug development professionals.

The story begins with the foundational work on hydrazine (N₂H₄). While Emil Fischer first described phenylhydrazine in 1875, it was Theodor Curtius who first synthesized hydrazine itself in 1887.[3][4] Curtius later reported the first synthesis of simple organic hydrazides in 1895, formally introducing this functional group to the world of organic chemistry.[5]

A pivotal moment arrived in 1912 with the synthesis of isonicotinic acid hydrazide (isoniazid).[6][7] However, its profound antitubercular activity remained undiscovered until the late 1940s and early 1950s, marking a turning point in the fight against tuberculosis.[3][6] This discovery highlighted the therapeutic potential of the hydrazide moiety and spurred further research. Another landmark discovery was the development of iproniazid, an isopropyl derivative of isoniazid, which was found to have antidepressant properties, leading to the development of the first monoamine oxidase (MAO) inhibitors.[8] These early discoveries laid the groundwork for the extensive exploration of hydrazide-hydrazones as a source of diverse therapeutic agents.[9][10]

Synthesis of Hydrazide-Hydrazone Compounds: A Step-by-Step Approach

The synthesis of hydrazide-hydrazones is typically a straightforward two-step process, making it an attractive route for generating chemical libraries for drug discovery.[11] The first step involves the synthesis of a carboxylic acid hydrazide, which then serves as a key intermediate for the final condensation step.

Experimental Protocol 1: Synthesis of Carboxylic Acid Hydrazides

This protocol outlines the general procedure for synthesizing a carboxylic acid hydrazide from its corresponding ester.

Objective: To synthesize a carboxylic acid hydrazide intermediate.

Materials:

-

Appropriate carboxylic acid methyl or ethyl ester (1 equivalent)

-

Hydrazine hydrate (N₂H₄·H₂O, 80-100% solution, 2-5 equivalents)[12]

-

Ethanol or Methanol (solvent)

Procedure:

-

Dissolve the carboxylic acid ester in a minimal amount of ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution. The molar excess of hydrazine hydrate helps to drive the reaction to completion.

-

The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours, depending on the reactivity of the ester.[12]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled. The hydrazide product often precipitates out of the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure.

-

The crude hydrazide is then purified, typically by recrystallization from a suitable solvent such as ethanol or methanol.[13]

Experimental Protocol 2: Synthesis of Hydrazide-Hydrazones

This protocol details the condensation reaction between a carboxylic acid hydrazide and an aldehyde or ketone to form the final hydrazide-hydrazone.

Objective: To synthesize a novel hydrazide-hydrazone compound.

Materials:

-

Carboxylic acid hydrazide (1 equivalent)

-

Appropriate aldehyde or ketone (1 equivalent)

-

Ethanol or Methanol (solvent)

-

Glacial acetic acid (catalytic amount, optional)

Procedure:

-

Dissolve the carboxylic acid hydrazide in ethanol or methanol in a round-bottom flask.

-

In a separate flask, dissolve the aldehyde or ketone in the same solvent.

-

Add the aldehyde/ketone solution to the hydrazide solution dropwise with stirring.

-

A catalytic amount of glacial acetic acid can be added to facilitate the condensation reaction.[14]

-

The reaction mixture is typically refluxed for 2-6 hours.[3] The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature. The hydrazide-hydrazone product often precipitates and can be collected by filtration.

-

The collected solid is washed with cold ethanol or water to remove any unreacted starting materials.

-

The final product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).[15][16]

Diagram of the General Synthesis Workflow:

Caption: General workflow for the two-step synthesis of hydrazide-hydrazone compounds.

Structural Characterization of Hydrazide-Hydrazones

The confirmation of the molecular structure of newly synthesized hydrazide-hydrazones is achieved through a combination of spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the hydrazide-hydrazone scaffold.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure.[18]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

| Technique | Functional Group | Characteristic Signal | Reference(s) |

| FT-IR | N-H (amide) | ~3050-3300 cm⁻¹ (stretching) | [17] |

| C=O (amide) | ~1650 cm⁻¹ (stretching) | [17] | |

| C=N (imine) | ~1550 cm⁻¹ (stretching) | [17] | |

| ¹H NMR | -NH- (amide proton) | δ 10.0-12.0 ppm (singlet) | [19] |

| -CH=N- (azomethine proton) | δ 8.0-9.0 ppm (singlet) | [19] | |

| Aromatic protons | δ 6.5-8.5 ppm (multiplets) | ||

| ¹³C NMR | C=O (amide carbon) | δ 160-170 ppm | |

| C=N (imine carbon) | δ 140-160 ppm | ||

| Aromatic carbons | δ 110-150 ppm |

A Spectrum of Biological Activities

Hydrazide-hydrazone derivatives have demonstrated a remarkable range of pharmacological properties, making them a focal point of drug discovery research.

-

Antimicrobial Activity: Many hydrazide-hydrazones exhibit potent activity against a variety of bacterial and fungal strains.[2][20] Their efficacy against Mycobacterium tuberculosis, including drug-resistant strains, is particularly noteworthy.[10]

-

Anticancer Activity: This class of compounds has shown significant cytotoxic effects against various cancer cell lines.[11][21][22] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell proliferation and survival.[22][23]

-

Anti-inflammatory and Analgesic Activity: Several hydrazide-hydrazone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[24]

-

Anticonvulsant and Antidepressant Activity: The historical development of iproniazid as an antidepressant has inspired further investigation into the neurological effects of hydrazide-hydrazones, leading to the discovery of compounds with anticonvulsant and other CNS activities.[9]

Mechanisms of Action: Unraveling the Therapeutic Effects

The diverse biological activities of hydrazide-hydrazones stem from their ability to interact with various biological targets.

Antimicrobial Mechanism of Action

The antimicrobial action of many hydrazide-hydrazones is attributed to the inhibition of essential bacterial enzymes. One of the key mechanisms is the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[6][24] By binding to the active site of DNA gyrase, these compounds prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.

Diagram of Antimicrobial Mechanism:

Caption: Inhibition of bacterial DNA gyrase by hydrazide-hydrazone compounds.

Anticancer Mechanism of Action

The anticancer properties of hydrazide-hydrazones are often linked to their ability to inhibit various enzymes that are overexpressed or hyperactivated in cancer cells. These include:

-

Tyrosine Kinases: Certain hydrazide-hydrazones have been identified as potent inhibitors of tyrosine kinases, such as Tropomyosin Receptor Kinase A (TRKA), which are involved in cell proliferation, survival, and angiogenesis.[11]

-

Carbonic Anhydrases: Inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX) can disrupt the pH regulation in the tumor microenvironment, leading to apoptosis.[1][22][23]

-